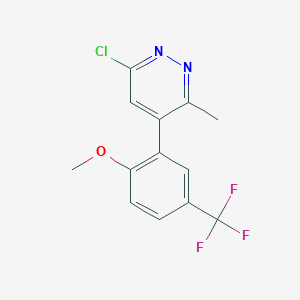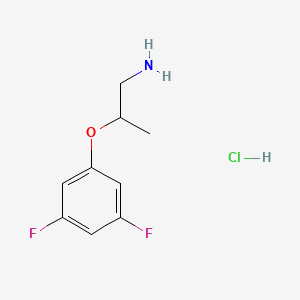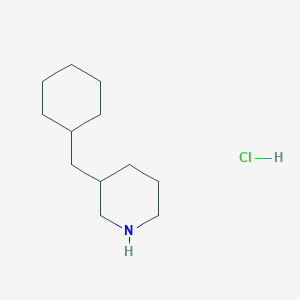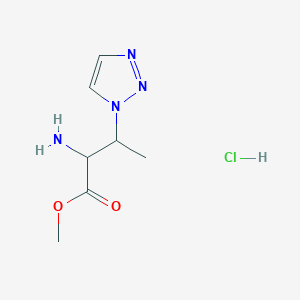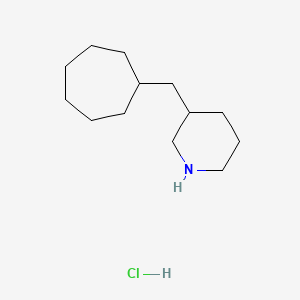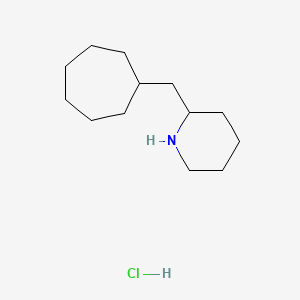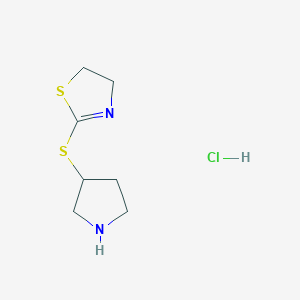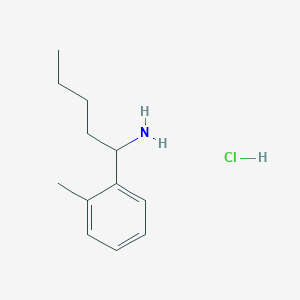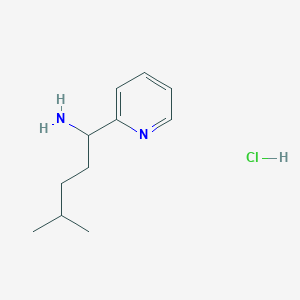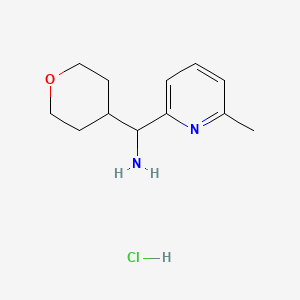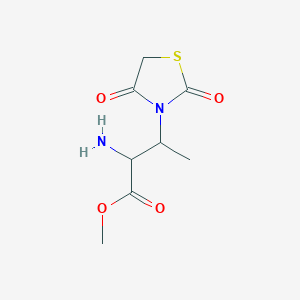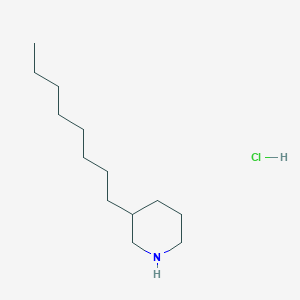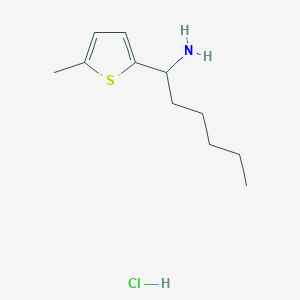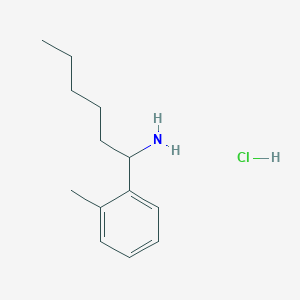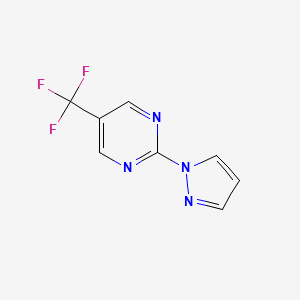
2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
“2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C8H5F3N4 . It is a pyrimidine derivative, which is a class of compounds that are important in the field of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine” and similar compounds has been reported in various studies. For instance, one method involves the trifluoromethylation/cyclization of acetylenic ketones with phenylhydrazine using a Togni reagent . Another method involves the cyclocondensation starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Molecular Structure Analysis
The molecular structure of “2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a pyrazol group and a trifluoromethyl group . The pyrazol group is a five-membered ring with two adjacent nitrogen atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine” include its molecular formula (C8H5F3N4), average mass (214.147 Da), and monoisotopic mass (214.046631 Da) . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.
Applications De Recherche Scientifique
1. Rh(iii)-Catalyzed switchable C–H functionalization
- Summary of Application: This research describes a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
- Methods of Application: The method involves the use of a Rh(iii) catalyst and solvent-controlled C–H bond functionalization . Control experiments were conducted, and a mechanism involving the rollover intermediates was proposed .
- Results or Outcomes: The method resulted in the synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
2. Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) as p-type dopant
- Summary of Application: This research reports on the use of a new class of Co(III) complexes as p-type dopants for triarylamine-based hole conductors such as spiro-MeOTAD and their application in solid-state dye-sensitized solar cells (ssDSCs) .
- Methods of Application: The method involves the use of a Co(III) complex as a p-type dopant for organic semiconductors . The discussed strategy is promising for tuning the conductivity of spiro-MeOTAD in ssDSCs, without having to rely on the commonly employed photo-doping .
- Results or Outcomes: By using a recently developed high molar extinction coefficient organic D-π-A sensitizer and p-doped spiro-MeOTAD as hole conductor, a record power conversion efficiency of 7.2% was achieved, measured under standard solar conditions (AM1.5G, 100 mW cm (-2)) .
3. Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application: This research reports on the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The study presents a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application: The method involves the use of a radical approach for catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
4. Cytoprotective Antiulcer Activity
- Summary of Application: This research reports on the cytoprotective antiulcer activity of (1H-Pyrazol-1-yl)-, (1H-imidazol-1-yl)-, and (1H-1, 2, 4-triazol-1-yl)phrimidines . Among them, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine showed potent inhibition of the HCl-ethanol-induced and water-immersion stress-induced ulcers in rats .
- Methods of Application: The method involves the evaluation of these compounds for their cytoprotective antiulcer activity .
- Results or Outcomes: The compound 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine showed potent inhibition of the HCl-ethanol-induced and water-immersion stress-induced ulcers in rats .
5. Rh(iii)-Catalyzed switchable C–H functionalization
- Summary of Application: This research describes a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
- Methods of Application: The method involves the use of a Rh(iii) catalyst and solvent-controlled C–H bond functionalization . Control experiments were conducted, and a mechanism involving the rollover intermediates was proposed .
- Results or Outcomes: The method resulted in the synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
6. Catalytic protodeboronation of pinacol boronic esters
- Summary of Application: This research reports on the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The study presents a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application: The method involves the use of a radical approach for catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Orientations Futures
The future directions for “2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and potential applications in pharmaceuticals and agrochemicals . The unique physicochemical properties of the fluorine atom and the pyridine moiety suggest that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
2-pyrazol-1-yl-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-4-12-7(13-5-6)15-3-1-2-14-15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJJGAXXRQRERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221250 | |
| Record name | Pyrimidine, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-1-YL)-5-(trifluoromethyl)pyrimidine | |
CAS RN |
1398504-38-5 | |
| Record name | Pyrimidine, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398504-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



